A Comprehensive Technical Guide to 2-(5-Chloro-1H-indazol-3-yl)acetamide: Physicochemical Properties, Synthesis, and Therapeutic Potential
A Comprehensive Technical Guide to 2-(5-Chloro-1H-indazol-3-yl)acetamide: Physicochemical Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides an in-depth analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. Central to its identity is its precise molecular weight of 209.63 g/mol . This document elucidates the fundamental physicochemical properties, outlines a robust and logical synthetic pathway, and discusses the potential therapeutic applications derived from its core structural motifs—the indazole ring and the acetamide side chain. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including potent anti-tumor and anti-inflammatory properties.[1] This guide serves as a critical resource for researchers engaged in drug discovery and development, offering both foundational data and practical, field-proven insights into the synthesis and characterization of this promising molecule.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a bicyclic heteroaromatic structure that has garnered immense attention in medicinal chemistry. Its utility stems from its ability to act as a bioisosteric replacement for other functionalities, notably the indole or phenol groups, while often conferring improved metabolic stability and lipophilicity.[1] This characteristic makes indazole derivatives less susceptible to phase I and II metabolism, a critical advantage in drug design.
Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, with prominent applications in oncology.[1] Their proven efficacy as anti-tumor, analgesic, and anti-inflammatory agents underscores their value as a core scaffold for the development of novel therapeutics.[1] The subject of this guide, 2-(5-Chloro-1H-indazol-3-yl)acetamide, combines this potent indazole core with an acetamide functional group, a common moiety in bioactive molecules, suggesting a strong potential for applications in drug discovery programs.
Physicochemical and Structural Characterization
The foundational step in the evaluation of any novel compound is the precise determination of its physical and chemical properties. These data points are crucial for identification, quality control, and predicting the compound's behavior in biological systems.
Molecular Weight and Formula
The molecular formula for 2-(5-Chloro-1H-indazol-3-yl)acetamide is C₉H₈ClN₃O .[1][2] Based on this formula, the calculated molecular weight is 209.63 g/mol .[1][2] This value is empirically verified through mass spectrometry, which provides the most accurate determination of a molecule's mass and can confirm its isotopic distribution, a key validation for chlorinated compounds.
Key Compound Properties
A summary of the essential physicochemical data for 2-(5-Chloro-1H-indazol-3-yl)acetamide is presented in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 209.63 g/mol | [1][2] |
| Molecular Formula | C₉H₈ClN₃O | [1][2] |
| CAS Number | 887145-79-1 | [1][2] |
| IUPAC Name | 2-(5-chloro-1H-indazol-3-yl)acetamide | [1] |
| SMILES Code | O=C(N)CC1=NNC2=C1C=C(Cl)C=C2 | [1] |
| MDL Number | MFCD09835468 | [1][2] |
| Recommended Storage | Room Temperature, Sealed in Dry Conditions | [1] |
Chemical Structure
The chemical structure of 2-(5-Chloro-1H-indazol-3-yl)acetamide is depicted below. The diagram highlights the fusion of the benzene and pyrazole rings to form the indazole core, the chloro-substituent at the 5-position, and the acetamide group at the 3-position.
Caption: Chemical structure of 2-(5-Chloro-1H-indazol-3-yl)acetamide.
Synthesis and Methodologies
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While specific proprietary methods may vary, a logical and scientifically sound pathway can be constructed based on established organic chemistry principles and published syntheses of analogous structures.[3]
Proposed Synthetic Workflow
The synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide can be logically approached via a multi-step process starting from a commercially available substituted benzonitrile. This pathway involves the formation of the key indazole amine intermediate, followed by acylation and subsequent ammonolysis.
Caption: Proposed synthetic workflow for 2-(5-Chloro-1H-indazol-3-yl)acetamide.
Detailed Experimental Protocol
This protocol is a representative methodology derived from standard practices in heterocyclic chemistry.[3] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 5-Chloro-1H-indazol-3-amine
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Rationale: This step constructs the core indazole ring system. The reaction of an ortho-fluorobenzonitrile with hydrazine is a well-established method for forming 3-aminoindazoles. The fluorine atom serves as an effective leaving group for the nucleophilic aromatic substitution and subsequent cyclization.
-
Procedure:
-
To a solution of 4-chloro-2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
The product often precipitates upon cooling. If not, the volume can be reduced under vacuum, and the residue triturated with water or an anti-solvent like hexane to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-1H-indazol-3-amine.
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Step 2: Synthesis of 2-Chloro-N-(5-chloro-1H-indazol-3-yl)acetamide
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Rationale: This step introduces the chloroacetamide side chain. Chloroacetyl chloride is a highly reactive acylating agent. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction, preventing protonation of the starting amine.
-
Procedure:
-
Suspend 5-Chloro-1H-indazol-3-amine (1.0 eq) in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a tertiary amine base, such as triethylamine (1.2 eq), to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. This product can be purified by recrystallization or column chromatography if necessary.
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Step 3: Synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide (Final Product)
-
Rationale: This final step is a nucleophilic substitution where ammonia displaces the chloride on the alpha-carbon of the acetamide, forming the primary amide.
-
Procedure:
-
Dissolve the crude 2-Chloro-N-(5-chloro-1H-indazol-3-yl)acetamide (1.0 eq) in a suitable solvent like THF or dioxane.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Stir the reaction in a sealed vessel at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product, 2-(5-Chloro-1H-indazol-3-yl)acetamide.
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Analytical Validation
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
-
Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. For 2-(5-Chloro-1H-indazol-3-yl)acetamide, ESI-MS would be expected to show a protonated molecular ion [M+H]⁺ at m/z 210.0. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with a second peak [M+2+H]⁺ at m/z 212.0 with approximately one-third the intensity of the main peak must be observed.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide structural confirmation by showing characteristic signals for each unique proton, including distinct aromatic protons on the indazole ring, the methylene (-CH₂-) protons, and the amide (-NH₂) protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the nine unique carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretches for the amide and indazole NH (around 3100-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.[4]
Potential Applications in Drug Discovery
The structural features of 2-(5-Chloro-1H-indazol-3-yl)acetamide make it a compelling candidate for screening in various drug discovery programs. The combination of the biologically active indazole core with the acetamide linker is a common strategy in the design of small molecule inhibitors.
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Oncology: Given that indazole derivatives are widely explored as anticancer agents, this compound could be evaluated for antiproliferative activity against a panel of cancer cell lines.[1][5] Many indazole-based drugs function as kinase inhibitors, and this molecule could be a scaffold for developing new inhibitors targeting specific oncogenic kinases.
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Anti-inflammatory and Analgesic Research: The indazole nucleus is also associated with anti-inflammatory and analgesic effects.[1] This compound could be tested in relevant cellular and animal models to assess its potential in these therapeutic areas.
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Antiviral Research: Acetamide derivatives have also been investigated as potential antiviral agents, including inhibitors of HIV-1 transcription.[6] The unique combination of moieties in this molecule warrants its investigation in antiviral assays.
Future research should focus on screening this compound in diverse biological assays to identify its primary mechanism of action. Positive hits would justify further structure-activity relationship (SAR) studies to optimize potency and selectivity, potentially leading to the development of a new class of therapeutic agents.
Conclusion
2-(5-Chloro-1H-indazol-3-yl)acetamide is a well-defined chemical entity with a molecular weight of 209.63 g/mol . Its structure, featuring the privileged indazole scaffold, positions it as a molecule of high interest for medicinal chemistry and drug development. This guide has provided a comprehensive overview of its core properties, a detailed and logical synthetic protocol, and a discussion of its potential therapeutic applications. The methodologies and data presented herein offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound in the pursuit of novel therapeutics.
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